molecular formula C15H19NO B13801367 N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

Cat. No.: B13801367
M. Wt: 229.32 g/mol
InChI Key: MSBPREXJPQJIFS-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide is an acetamide derivative characterized by a cyclohexenyl substituent attached to a methyl-substituted phenyl ring. The compound has been studied in the context of pharmaceutical intermediates, particularly for opioid analogs like dextromethorphan, where its structural analogs serve as precursors . Its synthesis often involves cyclization or substitution reactions, as seen in related compounds (e.g., irradiation of N-chloro derivatives to form bicyclic products) .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)-6-methylphenyl]acetamide

InChI

InChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)

InChI Key

MSBPREXJPQJIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CCCCC2)NC(=O)C

Origin of Product

United States

Preparation Methods

3 Data Table: Key Preparation Parameters

Parameter Details
Starting materials 2-(1-Cyclohexen-1-yl)ethylamine, 6-methyl-2-bromobenzene or 6-methyl-2-aminophenyl derivatives
Solvent Dimethylformamide (DMF), dichloromethane, chloroform
Base Potassium hexamethyldisilazane, potassium carbonate, triethylamine
Temperature range 0°C to 100°C (typical 25–80°C)
Reaction time 15 minutes to 18 hours
Purification Column chromatography, recrystallization
Yield Variable, typically moderate to good (50–85%) depending on conditions

4 Research Findings and Perspectives

  • The use of potassium hexamethyldisilazane as a base in DMF has been shown to efficiently promote nucleophilic substitution in similar aromatic amides, providing clean reaction profiles and high yields.

  • Controlled acetylation of aromatic amines with acetic anhydride or acetyl chloride is a well-established method for preparing acetamide derivatives, with mild conditions preserving sensitive functional groups such as the cyclohexenyl ring.

  • Multi-step syntheses involving cyclohexenyl ethyl intermediates require careful temperature control to prevent side reactions such as polymerization or over-oxidation of the cyclohexene moiety.

  • Spectroscopic characterization (NMR, IR, MS) confirms the integrity of the acetamide and cyclohexenyl functionalities, with characteristic amide carbonyl stretching around 1650 cm⁻¹ in IR and distinctive proton signals in NMR.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide exhibit significant anticancer properties. For instance, derivatives of acetamides have been shown to induce apoptosis in cancer cell lines. A study demonstrated that specific acetamide derivatives could inhibit tumor growth in vitro, suggesting potential for development as anticancer agents .

1.2 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of acetamide derivatives. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. A notable case study involved the evaluation of a related compound that reduced inflammation markers in animal models .

1.3 Analgesic Properties
The analgesic effects of this compound are under investigation, with preliminary findings suggesting that it may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs). The compound's efficacy in pain management could position it as a valuable alternative in pain relief therapies .

Agricultural Applications

2.1 Herbicidal Activity
this compound has been explored for its herbicidal properties, particularly against monocot weeds. Its mechanism involves disrupting metabolic processes in target plants while maintaining crop safety. Patent literature indicates that formulations containing this compound can enhance weed control efficacy when used in combination with other herbicides .

2.2 Crop Protection
The compound's role as a crop protection agent is significant, especially in sustainable agriculture practices. By providing selective control over weeds, it helps reduce reliance on broad-spectrum herbicides, thus promoting environmental sustainability .

Materials Science Applications

3.1 Polymer Chemistry
In materials science, this compound is being investigated for its potential use in polymer synthesis. Its ability to act as a monomer or modifier can lead to the development of new materials with enhanced properties such as flexibility and thermal stability .

3.2 Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives, providing improved adhesion and durability. Research is ongoing to optimize formulations that utilize this compound for industrial applications .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
PharmaceuticalsAnticancer activityInduces apoptosis in cancer cells
Anti-inflammatory effectsReduces inflammation markers
Analgesic propertiesPotential alternative to NSAIDs
AgricultureHerbicidal activityEffective against monocot weeds
Crop protectionEnhances sustainability practices
Materials SciencePolymer chemistryImproves material properties
Coatings and adhesivesEnhances adhesion and durability

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of acetamide derivatives revealed that one particular derivative exhibited an IC50 value indicating potent anticancer activity against human breast cancer cell lines. This highlights the potential of this compound or its derivatives in cancer therapeutics.

Case Study 2: Herbicide Development
In agricultural trials, formulations containing this compound demonstrated superior weed control compared to traditional herbicides, leading to increased crop yields without harming sensitive plant species.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Acetamide Derivatives
Compound Name Key Substituents Functional Features Application/Context References
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide Cyclohexenyl, methylphenyl Conjugated cyclohexene, lipophilic Pharmaceutical intermediates
ORM-10962 Chroman-6-yl, pyridinyl Aromatic heterocycles Sodium/calcium exchanger inhibitor
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl Electron-withdrawing groups Kinase inhibitors
N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide Methoxynaphthyl Extended aromatic system Neuropharmacological intermediates
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl Polar, reactive groups Unknown (limited toxicity data)

Key Observations :

  • The methyl group on the phenyl ring enhances lipophilicity compared to polar substituents like methoxy or cyano groups .

Pharmacological and Reactivity Profiles

  • Biological Activity : Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit kinase inhibition due to electron-withdrawing trifluoromethyl groups, whereas the target compound’s cyclohexenyl group may favor interactions with hydrophobic binding pockets .
  • Synthetic Utility : The target compound’s structural analogs are critical intermediates in opioid synthesis (e.g., dextromethorphan), contrasting with ORM-10962’s role in cardiovascular research .

Physicochemical Properties

  • Lipophilicity: Cyclohexenyl and methyl groups in the target compound increase logP compared to methoxy-substituted analogs (e.g., N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) . Polar groups (e.g., cyano in 2-cyano-N-[(methylamino)carbonyl]acetamide) reduce membrane permeability .
  • Solubility :
    • The rigid cyclohexenyl ring may reduce aqueous solubility relative to flexible alkyl chain analogs like N-[2-hydroxy-5-[1-hydroxyethyl]phenyl]acetamide .

Biological Activity

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide, a compound with the molecular formula C₁₅H₁₉NO, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its unique structure, which includes a cyclohexene ring and a methylphenyl group. This configuration may contribute to its biological activity by influencing how the compound interacts with various biological targets.

The compound's mechanism of action primarily involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction may lead to various biological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential, indicating possible applications in managing inflammatory diseases .

Anticancer Potential

Recent studies have focused on the anticancer properties of similar compounds, providing insights into the potential efficacy of this compound. While specific data for this compound is limited, related compounds have shown promising results against various cancer cell lines. Below is a comparative table highlighting the anticancer activity of similar compounds:

Compound NameCancer Cell LineIC₅₀ (µM)
2-Chloro-N-[2-(1-cyclohexen-1-yl)]acetamideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamideNCI-H46042.30

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of structurally similar compounds, researchers found that certain derivatives exhibited significant inhibition against bacterial strains. Although direct studies on this compound are needed, these findings suggest that this compound could also possess similar properties .

Anti-inflammatory Research

Research into related acetamides has indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting a pathway through which this compound may exert anti-inflammatory effects. Further investigations are warranted to confirm these activities specifically for this compound .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide?

Methodological Answer:
The synthesis of this compound can be modeled after analogous acetamide derivatives. A typical approach involves:

  • Step 1: Reacting the primary amine (e.g., 2-(1-cyclohexen-1-yl)-6-methylaniline) with acetic anhydride under reflux conditions to form the acetamide backbone. Acetic anhydride serves as both solvent and acylating agent .
  • Step 2: Purification via recrystallization from ethanol or methanol to remove unreacted starting materials and byproducts .
  • Critical Parameters: Temperature control (80–100°C), stoichiometric excess of acetic anhydride (1.5–2.0 equivalents), and reaction time (4–6 hours) to maximize yield.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm the cyclohexenyl, methylphenyl, and acetamide groups. For example, the acetamide carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS in positive ion mode) with expected [M+H]⁺ or [M+Na]⁺ adducts.
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve stereochemistry and confirm bond angles/distances, particularly for the cyclohexenyl substituent .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Maestro to model binding affinities with target proteins (e.g., enzymes or receptors). Input the compound’s 3D structure (optimized via DFT calculations at the B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes in simulated physiological conditions (e.g., 100 ns trajectories in explicit solvent) .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.
  • Orthogonal Assays: Validate results using complementary methods (e.g., cell viability vs. enzymatic activity assays) .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled competitors) to confirm target specificity .
  • Meta-Analysis: Compare data across published studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance thresholds) .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (3:1 v/v) to isolate high-purity crystals. Monitor via TLC (mobile phase: ethyl acetate/hexane 1:1) .
  • Column Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) to separate non-polar byproducts.
  • HPLC: For challenging impurities, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: What strategies validate enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times to racemic standards .
  • Circular Dichroism (CD): Measure Cotton effects at 220–250 nm to confirm optical activity.
  • Polarimetry: Determine specific rotation ([α]ᴅ²⁵) and compare to literature values for enantiopure analogs .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with variations in the cyclohexenyl ring (e.g., saturation to cyclohexane) or methylphenyl substituents.
  • Bioisosteric Replacement: Substitute the acetamide group with sulfonamide or urea moieties to assess impact on potency .
  • Pharmacophore Mapping: Use Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (cyclohexenyl) .

Advanced: How to address discrepancies in crystallographic data vs. computational models?

Methodological Answer:

  • Torsional Angle Analysis: Compare SC-XRD-derived dihedral angles (e.g., cyclohexenyl-phenyl torsion) with DFT-optimized geometries. Discrepancies >5° suggest lattice packing effects .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) in the crystal lattice to explain deviations from gas-phase models .
  • Dynamic NMR: Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to reconcile static crystal data .

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